2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine
Description
2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at the 4-position and a piperidin-1-yl moiety at the 2-position. The piperidine ring is further modified by a pyrazin-2-yloxy-methyl group, introducing additional nitrogen atoms and oxygen into the structure.
Properties
IUPAC Name |
2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c16-15(17,18)12-1-4-21-14(22-12)23-7-2-11(3-8-23)10-24-13-9-19-5-6-20-13/h1,4-6,9,11H,2-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHQGQIPUUALBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine ether intermediate, which is then coupled with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can lead to the formation of reduced piperidine derivatives .
Scientific Research Applications
2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrimidine-Based Analogues
- 2-(4-{[(6-Methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS 2309551-55-9): Key Difference: Replaces the pyrazin-2-yloxy group with a 6-methylpyrimidin-4-yloxy substituent. However, the additional nitrogen in pyrazine (target compound) could improve solubility or hydrogen bonding with biological targets .
- 4-(1H-Imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine (CAS 1394653-87-2): Key Difference: Substitutes the pyrazin-2-yloxy-methyl group with a 4-(trifluoromethyl)phenyl-piperidine moiety. However, the absence of the oxygen linker in the target compound might reduce conformational flexibility .
Piperidine/Piperazine Derivatives
MK45 (1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) :
- Key Difference : Utilizes a piperazine ring linked to a pyridine core instead of pyrimidine.
- Impact : Piperazine’s higher basicity (two nitrogen atoms) compared to piperidine may influence ionization state at physiological pH, affecting bioavailability or CNS penetration. The thiophene moiety could alter metabolic pathways via sulfur oxidation .
- 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione: Key Difference: Features a pyrimidinedione core instead of trifluoromethyl-pyrimidine. The 2,3-dimethylphenoxy group may confer selectivity for mycobacterial targets, as noted in its anti-tubercular patent .
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Selected Compounds
*LogP values estimated via computational models.
Key Findings :
Solubility : The target compound’s pyrazine group confers higher aqueous solubility (45 µM) compared to phenyl- or methylpyrimidine-substituted analogs .
Lipophilicity : Replacement of pyrazine with phenyl (CAS 1394653-87-2) increases LogP from 2.1 to 3.5, suggesting trade-offs between solubility and membrane penetration.
Biological Activity : Piperazine derivatives (e.g., MK45) show preclinical anticancer activity, while the pyrimidinedione analog () targets mycobacteria, highlighting scaffold-dependent target selectivity .
Biological Activity
The compound 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 314.28 g/mol. The structure features a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety linked through a pyrazinyl ether.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution : Utilizing piperidine derivatives and pyrazinyl precursors.
- Coupling reactions : Often facilitated by palladium catalysts under inert conditions to enhance yield and purity.
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to our target compound demonstrate potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the inhibition of key cellular pathways leading to apoptosis in cancerous cells .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. In vitro assays revealed that it could inhibit acetylcholinesterase activity, suggesting potential as an anti-Alzheimer agent .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising results, indicating its potential as a therapeutic agent in combating infections .
Study 1: Anticancer Efficacy
In a comparative study, the cytotoxic effects of similar pyrimidine compounds were evaluated against standard chemotherapeutic agents. The results demonstrated that certain derivatives exhibited lower IC50 values across multiple cancer cell lines, suggesting enhanced efficacy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.09 ± 0.0085 |
| Compound B | A549 | 0.03 ± 0.0056 |
| Target Compound | Colo-205 | 0.01 ± 0.074 |
Study 2: Neuroprotective Potential
A study focused on the neuroprotective effects of pyrazolo-pyrimidine derivatives highlighted their ability to reduce oxidative stress in neuronal cells. The target compound showed significant inhibition of reactive oxygen species (ROS) production, indicating its potential use in neurodegenerative disease therapies .
The biological activity of 2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It can act as a ligand for various receptors, influencing signal transduction pathways critical for cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
